molecular formula C38H49ClN4O8S B1144894 NVP-CGM097 (sulfate) CAS No. 1313367-56-4

NVP-CGM097 (sulfate)

Cat. No. B1144894
CAS RN: 1313367-56-4
M. Wt: 659.26
InChI Key:
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Description

NVP-CGM097 sulfate is a potent and selective MDM2 inhibitor . It is currently under clinical trials and has shown potential in inhibiting the proliferation of tumor cells .


Molecular Structure Analysis

The molecular formula of NVP-CGM097 sulfate is C38H49ClN4O8S . It has an exact mass of 756.30 and a molecular weight of 757.340 .


Chemical Reactions Analysis

NVP-CGM097 sulfate has been found to reverse ABCB1-mediated multidrug resistance (MDR) by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .

Scientific Research Applications

Cancer Treatment

NVP-CGM097 is a potent and selective MDM2 inhibitor that is currently undergoing phase 1 clinical trials for the treatment of p53wt tumors . It has shown promising results in preclinical species, leading to tumor regression in multiple xenografted models of p53 wild-type human cancer .

Activation of p53 Pathway

NVP-CGM097 binds to the human Mdm2 protein with a Ki value of 1.3 nM, leading to the activation of the p53 pathway . This activation can induce robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells .

Inhibition of MDM2

MDM2 is an E3 ubiquitin ligase that targets p53 for degradation by the proteasome . NVP-CGM097 acts as a potent inhibitor of MDM2, thereby preventing the degradation of p53 and enhancing its tumor-suppressing effects .

Restoration of p53 Levels

In many tumor cells, p53 is frequently inactivated, often via overexpression of MDM2 . NVP-CGM097 can competitively bind MDM2 and restore p53 levels to a threshold to induce apoptosis .

Drug Discovery

The discovery and development of NVP-CGM097 have provided valuable insights into the structural features and the amino acid side chains involved in the intracellular PPI . This knowledge can be leveraged in the design and synthesis of other potential cancer therapeutics .

Pharmacokinetic and Pharmacodynamic Studies

NVP-CGM097 has desirable pharmacokinetic and pharmacodynamic profiles in animals, along with excellent oral bioavailability . These properties make it a suitable candidate for further development and clinical testing .

Mechanism of Action

NVP-CGM097 sulfate works by inhibiting the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . This prevents the proteasome-mediated enzymatic degradation of p53, which may result in the restoration of p53 signaling and, thus, the p53-mediated induction of tumor cell apoptosis .

Future Directions

NVP-CGM097 sulfate is currently under clinical trials for the treatment of WT-p53 solid tumors . It has shown potential in reversing ABCB1-mediated MDR, which suggests that it could be used in conjunction with chemotherapeutic drugs to counteract MDR and improve antitumor responses .

properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLKIFVIZIALIA-GHVGLMRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49ClN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NVP-CGM097 (sulfate)

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